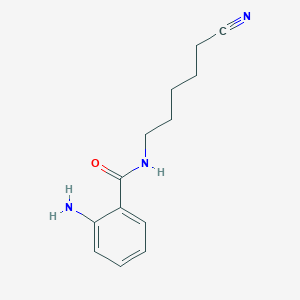![molecular formula C9H11N11O B14385158 9-{[(1,3-Diazidopropan-2-yl)oxy]methyl}-9H-purin-6-amine CAS No. 89419-08-9](/img/structure/B14385158.png)
9-{[(1,3-Diazidopropan-2-yl)oxy]methyl}-9H-purin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-{[(1,3-Diazidopropan-2-yl)oxy]methyl}-9H-purin-6-amine is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA. This specific compound is characterized by the presence of azido groups and a purine base, which makes it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-{[(1,3-Diazidopropan-2-yl)oxy]methyl}-9H-purin-6-amine typically involves multiple steps. One common approach is to start with a purine derivative and introduce the azido groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to facilitate the azidation process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps like recrystallization and chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
9-{[(1,3-Diazidopropan-2-yl)oxy]methyl}-9H-purin-6-amine undergoes various types of chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro groups under specific conditions.
Reduction: The compound can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The azido groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azido groups can yield nitro derivatives, while reduction can produce amine derivatives.
科学研究应用
9-{[(1,3-Diazidopropan-2-yl)oxy]methyl}-9H-purin-6-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential as a therapeutic agent, particularly in antiviral and anticancer research.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 9-{[(1,3-Diazidopropan-2-yl)oxy]methyl}-9H-purin-6-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The azido groups can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and labeling studies.
相似化合物的比较
Similar Compounds
6-Amino-9H-purin-2-ol: Another purine derivative with different functional groups.
Methoxymethylguanine: Contains a methoxymethyl group instead of azido groups.
Tenofovir disoproxil fumarate: A nucleotide analog with antiviral properties.
Uniqueness
What sets 9-{[(1,3-Diazidopropan-2-yl)oxy]methyl}-9H-purin-6-amine apart is its unique combination of azido groups and a purine base. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile tool in scientific research.
属性
CAS 编号 |
89419-08-9 |
|---|---|
分子式 |
C9H11N11O |
分子量 |
289.26 g/mol |
IUPAC 名称 |
9-(1,3-diazidopropan-2-yloxymethyl)purin-6-amine |
InChI |
InChI=1S/C9H11N11O/c10-8-7-9(14-3-13-8)20(4-15-7)5-21-6(1-16-18-11)2-17-19-12/h3-4,6H,1-2,5H2,(H2,10,13,14) |
InChI 键 |
MDYMMWNHYOJOPL-UHFFFAOYSA-N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)COC(CN=[N+]=[N-])CN=[N+]=[N-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-Diethyl-8H-thieno[2,3-d]azepin-7-amine](/img/structure/B14385077.png)
![3-(2,2-Diphenylethyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14385084.png)
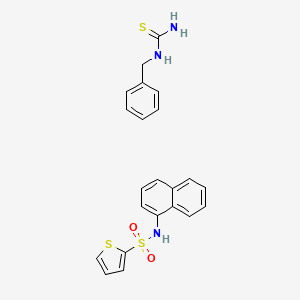
![2-[(E)-(3-Phenoxypropyl)diazenyl]propane-2-peroxol](/img/structure/B14385093.png)
![2-[(Prop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14385100.png)
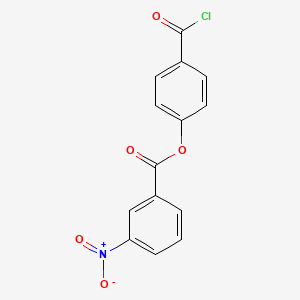
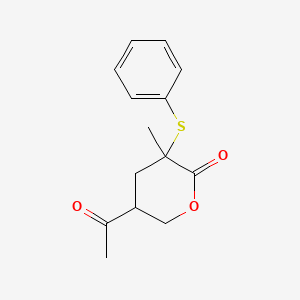
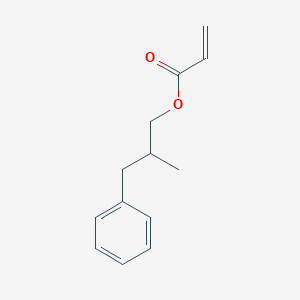
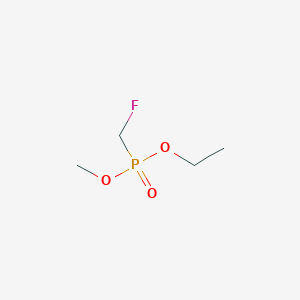

![4-Iodo-6-methoxy-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B14385142.png)
